2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-
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Overview
Description
2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- is a chemical compound with the molecular formula C13H15NO2. It is a derivative of piperidinedione, characterized by the presence of an ethyl and a phenyl group at the 3-position of the piperidinedione ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include diketones, alcohols, and substituted piperidinediones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various physiological effects .
Comparison with Similar Compounds
2,6-Piperidinedione, 3-phenyl-: This compound lacks the ethyl group at the 3-position, which may affect its chemical reactivity and biological activity.
2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride: This derivative contains an amino group, making it useful for developing protein degrader building blocks.
Uniqueness: 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- is unique due to the presence of both ethyl and phenyl groups at the 3-position, which can influence its chemical properties and biological activities. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
CAS No. |
17575-58-5 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(3R)-3-ethyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h3-7H,2,8-9H2,1H3,(H,14,15,16)/t13-/m1/s1 |
InChI Key |
JMBQKKAJIKAWKF-CYBMUJFWSA-N |
Isomeric SMILES |
CC[C@@]1(CCC(=O)NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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